B1193231 Pegnivacogin

Pegnivacogin

Cat. No.: B1193231
InChI Key: QGVYYLZOAMMKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pegnivacogin is a novel RNA aptamer-based inhibitor of coagulation factor IXa. It is primarily investigated for its potential use in treating thrombosis, coronary artery disease, and other vascular diseases. This compound is part of the REG1 anticoagulation system, which also includes anivamersen, a complementary control agent that can reverse the effects of this compound .

Preparation Methods

Pegnivacogin is synthesized using a serial selection process known as SELEX (Systematic Evolution of Ligands by Exponential Enrichment). This process involves the iterative selection of oligonucleotides that bind specifically to the target protein, in this case, coagulation factor IXa. The selected RNA aptamers are then chemically modified to enhance their stability and binding affinity .

Industrial production of this compound involves large-scale synthesis of the RNA aptamer followed by purification and quality control processes to ensure the final product meets the required specifications. The synthesis typically includes the use of solid-phase synthesis techniques and various chromatographic methods for purification .

Chemical Reactions Analysis

Pegnivacogin, being an RNA aptamer, primarily undergoes reactions typical of nucleic acids. These include:

Common reagents used in these reactions include oxidizing agents, acids, bases, and various chemical modifiers. The major products formed from these reactions are typically modified or degraded forms of the original RNA aptamer .

Scientific Research Applications

Mechanism of Action

Pegnivacogin exerts its effects by directly binding to and inhibiting coagulation factor IXa. This inhibition prevents the activation of factor X, a crucial step in the coagulation cascade, thereby reducing the formation of blood clots. The complementary control agent, anivamersen, can bind to this compound and reverse its anticoagulant effects, allowing for precise control of anticoagulation .

Comparison with Similar Compounds

Pegnivacogin is unique among anticoagulants due to its RNA aptamer-based mechanism and the presence of a complementary control agent. Similar compounds include:

    Bivalirudin: A direct thrombin inhibitor used as an anticoagulant in patients undergoing percutaneous coronary intervention.

    Fondaparinux: A synthetic pentasaccharide that inhibits factor Xa.

This compound’s unique combination of RNA aptamer-based inhibition and the ability to rapidly reverse its effects with anivamersen sets it apart from other anticoagulants .

Properties

IUPAC Name

2-methoxyethyl N-[6-(2-methoxyethoxycarbonylamino)-1-oxo-1-(6-phosphonooxyhexylamino)hexan-2-yl]carbamate

InChI

InChI=1S/C20H40N3O11P/c1-30-13-15-32-19(25)22-11-7-5-9-17(23-20(26)33-16-14-31-2)18(24)21-10-6-3-4-8-12-34-35(27,28)29/h17H,3-16H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H2,27,28,29)

InChI Key

QGVYYLZOAMMKAH-UHFFFAOYSA-N

SMILES

COCCOC(=O)NCCCCC(C(=O)NCCCCCCOP(=O)(O)O)NC(=O)OCCOC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pegnivacogin;  RB 006;  RB-006;  RB006; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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